Degradation Potency (DC50) Versus First-Generation IDO1 PROTAC Degrader
NU223612 exhibits an 8.6-fold improvement in IDO1 degradation potency compared to the first-reported epacadostat-based PROTAC degrader [1]. While the epacadostat-based degrader demonstrates a DC50 of 2.84 μM in HeLa cells, NU223612 achieves a DC50 of 0.33 μM in U87 human glioblastoma cells [2].
| Evidence Dimension | IDO1 protein degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 0.33 μM |
| Comparator Or Baseline | Epacadostat-based PROTAC degrader (compound 5 in ref) DC50 = 2.84 μM |
| Quantified Difference | 8.6-fold improvement (0.33 μM vs. 2.84 μM) |
| Conditions | U87 human GBM cells (NU223612); HeLa cells (epacadostat-based degrader); 24 h treatment |
Why This Matters
The 8.6-fold potency gain reduces the required compound concentration for in vitro studies, minimizing off-target effects and enabling more physiologically relevant dosing.
- [1] Bollu, L. R., et al. (2025). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Journal of Medicinal Chemistry, 68(4), 4961–4987. https://doi.org/10.1021/acs.jmedchem.5c00026. View Source
- [2] Hu, M., et al. (2020). Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. European Journal of Medicinal Chemistry, 205, 112640. https://doi.org/10.1016/j.ejmech.2020.112640. View Source
